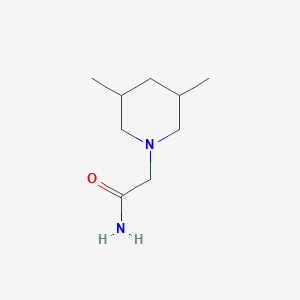
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide, also known as DMPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPPA is a morpholine derivative that has been synthesized using various methods.
科学研究应用
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models.
作用机制
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine in the brain. By inhibiting these enzymes, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide increases the levels of acetylcholine in the brain, which leads to improved cognitive function.
Biochemical and Physiological Effects:
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and have neuroprotective effects. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it useful for studying the role of these enzymes in various biological processes. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experimental settings. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide also has a relatively short half-life, which can limit its effectiveness in some studies.
未来方向
There are several future directions for research on 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide. One area of interest is the development of new synthetic methods for 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide that can improve its yield and purity. Another area of interest is the development of new formulations of 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Finally, more research is needed to understand the long-term effects of 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide on the brain and body.
Conclusion:
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it useful for studying the role of these enzymes in various biological processes. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide has several advantages for lab experiments, including its potency and ease of synthesis, but also has some limitations, including poor solubility and a relatively short half-life. Future research on 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide should focus on the development of new synthetic methods and formulations, as well as further exploring its potential applications in the treatment of neurological disorders.
合成方法
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,6-dimethylmorpholine and N-phenylacetyl chloride in the presence of a base such as triethylamine. This method results in the formation of 2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide with a yield of around 80%.
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)18-11)10-14(17)15-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPUBPXAKQFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)


![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)




